molecular formula C10H13N3O B8342992 2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile

2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile

Cat. No. B8342992
M. Wt: 191.23 g/mol
InChI Key: JKHJZYWBFOGMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102591B2

Procedure details

A solution of 5-diisopropoxymethyl-2-methyl-pyrimidine (335 mg, 1.49 mmol) in DCM (5 mL, 80 mmol) was cooled at 0° C. Zinc diiodide (47.7 mg, 0.149 mmol) TMSCN (219 uL, 1.64 mmol) were added and cooling removed. After stirring for 24 hours TLC indicated that starting materiale was present. TMSCN (60 uL, 0.45 mmol) and zinc diiodide (48 mg, 0.15 mmol) were added and the reaction was stirred for a further 3.5 hours. The reaction was poured into water (20 mL) and extracted with DCM (3×20 mL). The combined organic phases were washed with brine, dried over MgSO4 and concentrated in vacuo. The crude product was purified by flash chromatography 2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile (217 mg, 76%).
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
catalyst
Reaction Step Two
Quantity
219 μL
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH:5]([O:13][CH:14]([CH3:16])[CH3:15])[C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[N:10][CH:11]=1)(C)C.C(Cl)Cl.[Si]([C:24]#[N:25])(C)(C)C>[I-].[I-].[Zn+2].O>[CH:14]([O:13][CH:5]([C:6]1[CH:11]=[N:10][C:9]([CH3:12])=[N:8][CH:7]=1)[C:24]#[N:25])([CH3:15])[CH3:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
335 mg
Type
reactant
Smiles
C(C)(C)OC(C=1C=NC(=NC1)C)OC(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
48 mg
Type
catalyst
Smiles
[I-].[I-].[Zn+2]
Step Three
Name
Quantity
219 μL
Type
catalyst
Smiles
[I-].[I-].[Zn+2]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 24 hours TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
removed
STIRRING
Type
STIRRING
Details
the reaction was stirred for a further 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×20 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography 2-Isopropoxy-2-(2-methylpyrimidin-5-yl)acetonitrile (217 mg, 76%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(C)OC(C#N)C=1C=NC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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